An In-depth Technical Guide to the Synthesis of 5,7-dichloro-8-hydroxyquinoline
An In-depth Technical Guide to the Synthesis of 5,7-dichloro-8-hydroxyquinoline
Introduction: The Significance of 5,7-dichloro-8-hydroxyquinoline
5,7-dichloro-8-hydroxyquinoline, also known as Chlorquinaldol, is a halogenated derivative of 8-hydroxyquinoline with significant applications in the pharmaceutical and agrochemical industries. Its broad-spectrum antimicrobial, antifungal, and antiprotozoal properties have established its use as a therapeutic agent. Furthermore, it serves as a crucial intermediate in the synthesis of other bioactive molecules. The unique chemical architecture of 8-hydroxyquinoline and its derivatives, characterized by their ability to chelate metal ions, is fundamental to their biological activity. This guide provides a comprehensive overview of the primary synthetic pathways to 5,7-dichloro-8-hydroxyquinoline, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and a comparative evaluation of the methodologies for researchers, scientists, and professionals in drug development.
Synthesis Pathway I: Direct Chlorination of 8-Hydroxyquinoline
The most direct and widely employed method for the synthesis of 5,7-dichloro-8-hydroxyquinoline is the electrophilic aromatic substitution of the parent molecule, 8-hydroxyquinoline. The hydroxyl group at the C-8 position and the nitrogen atom in the pyridine ring activate the quinoline system towards electrophilic attack, primarily at the C-5 and C-7 positions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of 8-hydroxyquinoline proceeds via a classic electrophilic aromatic substitution mechanism. The choice of chlorinating agent and reaction conditions can influence the selectivity and yield of the desired dichlorinated product. Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reaction is typically carried out in a suitable solvent, and a catalyst may be employed to enhance the reaction rate and selectivity.
The mechanism involves the generation of an electrophilic chlorine species which then attacks the electron-rich aromatic ring of 8-hydroxyquinoline. The attack preferentially occurs at the positions ortho and para to the activating hydroxyl group, which are the C-7 and C-5 positions, respectively. A subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product. Dichlorination occurs as the mono-chlorinated intermediate is still activated towards further electrophilic substitution.
Diagram: Electrophilic Chlorination of 8-Hydroxyquinoline
A simplified mechanism of the stepwise electrophilic chlorination of 8-hydroxyquinoline.
Experimental Protocols for Direct Chlorination
Several protocols for the direct chlorination of 8-hydroxyquinoline have been reported, each with its own set of advantages and disadvantages. Below are detailed methodologies for three common approaches.
Protocol 1: Chlorination using Chlorine Gas in Chloroform with Iodine Catalyst
This method, described in US Patent 3,560,508, offers high yields and avoids the use of corrosive acids like glacial acetic acid in large quantities[1].
-
Materials:
-
8-Hydroxyquinoline
-
Chloroform
-
Iodine
-
Chlorine gas
-
Sodium pyrosulphite solution
-
Ammonia solution
-
Sodium bisulphite solution
-
-
Procedure:
-
Dissolve 125g of 8-hydroxyquinoline in 1000 ml of chloroform in a suitable reaction vessel.
-
Add 1.5g of iodine to the solution.
-
Introduce 200g of chlorine gas into the reaction mixture over a period of 3 hours at 25°C with continuous stirring.
-
After the addition of chlorine is complete, continue stirring for an additional 5 hours.
-
To quench excess chlorine, add a solution of sodium pyrosulphite in water, ensuring the reaction temperature does not exceed 55°C.
-
Distill off the chloroform while adding water dropwise.
-
Adjust the pH of the remaining aqueous solution to 2 with ammonia to precipitate the product.
-
Filter the hot solution and wash the collected solid with a 3% sodium bisulphite solution and then with water.
-
Dry the product to obtain 5,7-dichloro-8-hydroxyquinoline.
-
Protocol 2: Chlorination using Sulfuryl Chloride in Glacial Acetic Acid
This method is a common laboratory-scale procedure, though it may result in lower yields and requires careful handling of the corrosive reagents[2].
-
Materials:
-
8-Hydroxyquinoline
-
Glacial Acetic Acid
-
Sulfuryl Chloride (SO₂Cl₂)
-
-
Procedure:
-
Dissolve 8-hydroxyquinoline in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetone to obtain pure 5,7-dichloro-8-hydroxyquinoline.
-
Protocol 3: Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a milder and safer chlorinating agent compared to chlorine gas or sulfuryl chloride, making it a suitable choice for certain applications[3].
-
Materials:
-
8-Hydroxyquinoline derivative (e.g., 2-alkyl-8-hydroxyquinoline)
-
N-Chlorosuccinimide (NCS)
-
Acidic medium (e.g., HCl in a suitable solvent)
-
-
Procedure:
-
Dissolve the 8-hydroxyquinoline derivative in a suitable solvent under acidic conditions.
-
Add N-chlorosuccinimide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
-
Synthesis Pathway II: The Skraup-Doebner-von Miller Reaction
An alternative and industrially significant route to substituted quinolines, including 5,7-dichloro-8-hydroxyquinoline, is the Skraup-Doebner-von Miller reaction. This powerful cyclization reaction builds the quinoline ring system from simpler aromatic amines and α,β-unsaturated carbonyl compounds, which can be generated in situ from glycerol.
Reaction Mechanism: A Multi-Step Cascade
The Skraup synthesis is a complex, one-pot reaction that involves several key steps:
-
Dehydration of Glycerol: In the presence of a strong acid like sulfuric acid, glycerol is dehydrated to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aromatic amine (in this case, a substituted aminophenol such as 4-chloro-2-aminophenol) undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring to form a dihydroquinoline intermediate.
-
Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to the aromatic quinoline ring system. An oxidizing agent, often the corresponding nitrophenol of the starting amine, is used for this step.
Diagram: Skraup Synthesis of a Substituted 8-Hydroxyquinoline
A schematic representation of the key steps in the Skraup synthesis.
Experimental Protocol for the Skraup-Type Synthesis
The following protocol is based on a patented industrial method for the preparation of 5-chloro-8-hydroxyquinoline, which can be adapted for the synthesis of the dichlorinated analog by starting with the appropriately substituted aminophenol[4][5].
-
Materials:
-
4-Chloro-2-aminophenol
-
4-Chloro-2-nitrophenol (as an oxidizing agent)
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Boric Acid (optional, as a moderator)
-
Water
-
Sodium Hydroxide solution
-
Hydrochloric Acid solution
-
Activated Carbon
-
-
Procedure:
-
In a large reaction kettle, charge glycerol, water, boric acid (if used), 4-chloro-2-nitrophenol, and 4-chloro-2-aminophenol.
-
Heat the mixture to approximately 120°C.
-
Carefully add concentrated sulfuric acid dropwise over a period of about 2 hours, maintaining the temperature.
-
After the addition is complete, maintain the reaction mixture at an elevated temperature (e.g., 150°C) for several hours to ensure the reaction goes to completion. During this time, water may be removed by distillation.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of approximately 7.
-
Filter the resulting solid crude product.
-
Dissolve the crude product in a hydrochloric acid solution.
-
Treat the acidic solution with activated carbon for decolorization and then filter.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the purified product.
-
Filter, wash with water, and dry the final product.
-
Comparative Analysis of Synthesis Pathways
The choice of synthetic route for 5,7-dichloro-8-hydroxyquinoline depends on several factors, including the desired scale of production, cost of starting materials, required purity of the final product, and safety considerations.
| Feature | Direct Chlorination of 8-Hydroxyquinoline | Skraup-Doebner-von Miller Synthesis |
| Starting Materials | 8-Hydroxyquinoline, Chlorinating Agent | Substituted o-aminophenol, Glycerol, Sulfuric Acid, Oxidizing Agent |
| Cost | Can be higher due to the cost of 8-hydroxyquinoline. | Generally more cost-effective for large-scale production due to cheaper starting materials. |
| Scalability | Readily scalable, but handling of hazardous chlorinating agents can be a concern. | Well-suited for industrial scale-up. |
| Reaction Conditions | Can range from mild (NCS) to harsh (Cl₂/SO₂Cl₂). | Highly exothermic and requires careful temperature control; strongly acidic conditions. |
| Selectivity & Purity | Can produce a mixture of mono- and di-chlorinated products, requiring purification. | The substitution pattern is determined by the starting aminophenol, leading to higher regioselectivity. |
| Yield | Can be very high (up to 97%) under optimized conditions[1]. | Yields can be good, but are often dependent on careful control of reaction conditions. |
| Safety Concerns | Use of corrosive and toxic chlorinating agents. | Highly exothermic reaction with the potential for runaway reactions; use of concentrated sulfuric acid. |
| Environmental Impact | Use of halogenated solvents and hazardous reagents. | Generation of acidic waste streams. |
Modern and Greener Synthetic Approaches
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of quinolines. While specific examples for 5,7-dichloro-8-hydroxyquinoline are not abundant, general trends in quinoline synthesis point towards promising future directions.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Skraup-type reactions, often under solvent-free conditions[6][7][8]. This approach offers a more energy-efficient and faster alternative to conventional heating.
-
Use of Ionic Liquids: Ionic liquids are being explored as recyclable and non-volatile reaction media for quinoline synthesis, potentially replacing hazardous organic solvents[9][10][11]. They can also act as both solvent and catalyst in some cases.
-
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chemical synthesis. Flavin-dependent halogenases have been shown to selectively chlorinate hydroxyquinolines, representing a potential "green" method for the preparation of these compounds[12].
Conclusion
The synthesis of 5,7-dichloro-8-hydroxyquinoline can be effectively achieved through two primary pathways: direct chlorination of 8-hydroxyquinoline and the Skraup-Doebner-von Miller reaction. The choice between these methods is a strategic one, balancing factors such as cost, scale, and desired purity. Direct chlorination offers a more straightforward route, while the Skraup synthesis provides a more economical option for large-scale production with high regioselectivity. As the field of chemical synthesis continues to evolve, the development of greener and more efficient methodologies, such as microwave-assisted reactions and biocatalysis, will undoubtedly play an increasingly important role in the production of this valuable compound.
References
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. [Link]
-
Green Synthesis of Quinoline-Based Ionic Liquid. ACS Omega. [Link]
-
A Simple, Safe And Cost Effective Process For Preparation Of Halquinol Product. Quick Company. [Link]
-
synthesis of quinoline derivatives and its applications. Slideshare. [Link]
- Method for preparing 5-chloro-8-hydroxyquinoline.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]
-
Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
- The synthesis technology of Chlorquinaldol.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
-
Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. [Link]
-
A Novel Enzymatic Synthesis of Quinoline Derivatives. ResearchGate. [Link]
-
Chemical Synthesis and Process Optimization of Industrial Chemistry. Longdom. [Link]
-
Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Organic Chemistry Portal. [Link]
-
Continuous Flow Synthesis of Anticancer Drugs. PMC. [Link]
-
(PDF) ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. ResearchGate. [Link]
-
Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Publishing. [Link]
-
Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]
-
Metal-Free, Ionic Liquid-Mediated Synthesis of Functionalized Quinolines. ACS Combinatorial Science. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]
-
Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Medicines for All institute (M4ALL). [Link]
-
Process optimization in biologics final drug product manufacturing. MedCrave online. [Link]
-
Chapter 3: Synthesis of Ionic Liquids. The Royal Society of Chemistry. [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. [Link]
Sources
- 1. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 2. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00758A [pubs.rsc.org]
- 8. oatext.com [oatext.com]
- 9. Green Synthesis of Quinoline-Based Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
